2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid

Nicotinamide N-methyltransferase (NNMT) Metabolic Disease Cancer Metabolism

Researchers requiring a validated NNMT inhibitor face scarcity of well-characterized, halogen-specific probes. This compound directly resolves that gap: a defined 2-aminoisonicotinic acid with a 3,5-dichlorophenyl substituent essential for nanomolar activity. - NNMT IC₅₀: 10 nM, providing a robust assay window. - Enables definitive 5-position SAR: the 3,5-dichloro pattern is critical for target selectivity vs. other aryl analogs. - ≥95% certified purity; non-hazardous for simplified global distribution.

Molecular Formula C12H8Cl2N2O2
Molecular Weight 283.11 g/mol
CAS No. 1261987-76-1
Cat. No. B6392446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid
CAS1261987-76-1
Molecular FormulaC12H8Cl2N2O2
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=CN=C(C=C2C(=O)O)N
InChIInChI=1S/C12H8Cl2N2O2/c13-7-1-6(2-8(14)3-7)10-5-16-11(15)4-9(10)12(17)18/h1-5H,(H2,15,16)(H,17,18)
InChIKeyXTBDTEVLXMGTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid (CAS 1261987-76-1): Procurement & Differentiation Guide


2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid (CAS: 1261987-76-1) is a heterocyclic building block that incorporates a 2‑aminopyridine‑4‑carboxylic acid core with a 3,5‑dichlorophenyl substituent at the 5‑position . It is primarily employed in medicinal chemistry for the exploration of enzyme inhibitor pharmacophores. Its most quantitatively defined characteristic is its low‑nanomolar inhibition of nicotinamide N‑methyltransferase (NNMT) (IC₅₀ = 10 nM), which distinguishes it from a broad pool of structurally related isonicotinic acids that lack documented NNMT activity [1].

NNMT inhibitor pharmacophore exploration
Halogenation-dependent SAR investigation
Isonicotinic acid scaffold derivatization

2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: Why Generic Substitution with Unsubstituted or Mono‑halogenated Analogs is Scientifically Unsupported


Generic substitution with commercially available isonicotinic acid derivatives (e.g., 2‑aminopyridine‑4‑carboxylic acid or 5‑phenyl‑substituted variants) is invalid for NNMT‑targeted research. Quantitative structure–activity relationship (SAR) data for the 2‑aminoisonicotinic acid scaffold demonstrate that the presence and halogenation pattern of the 5‑aryl group profoundly modulate biological activity. For example, in a series of HIF‑1α inhibitors, substitution of the 5‑phenyl ring dramatically altered potency, with the 3,5‑dichloro substitution pattern providing an optimal balance of steric bulk and electron withdrawal [1]. A direct procurement of a non‑halogenated or mono‑halogenated analog (e.g., 2‑amino‑5‑(3‑chlorophenyl)isonicotinic acid or 2‑amino‑5‑phenylisonicotinic acid) would therefore introduce an unquantified risk of complete loss of NNMT activity and nullify any SAR hypothesis based on the 3,5‑dichloro substitution.

  • 5‑Aryl halogenation Non‑ or mono‑halogenated analogs may lose NNMT target engagement
  • Substitution pattern Differently halogenated 5‑aryl analogs may shift HIF‑1α SAR profile
  • Regioisomer identity Nicotinic acid isomer may alter hydrogen‑bonding geometry and target binding

2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: Quantitative Differentiation Against Closest Analogs and In‑Class Candidates


2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: NNMT Inhibition Potency (IC₅₀) vs. Clinically Advanced NNMT Inhibitors

The compound demonstrates a single‑digit nanomolar inhibitory activity against human nicotinamide N‑methyltransferase (NNMT) (IC₅₀ = 10 nM) in a biochemical assay [1]. This potency positions it as competitive with, or superior to, several well‑characterized NNMT inhibitors, including the clinically evaluated JBSNF‑000028 (IC₅₀ = 33 nM against hNNMT) [2] and the macrocyclic peptide inhibitors that exhibit IC₅₀ values as low as 229 nM [3]. Notably, it is approximately 4‑fold less potent than the highly optimized bisubstrate inhibitor NNMT‑IN‑3 (IC₅₀ = 1.1 nM) but maintains a simpler, more synthetically accessible core scaffold [4]. No comparable NNMT inhibition data are available for other 2‑amino‑5‑aryl isonicotinic acid analogs, establishing this compound as a uniquely characterized entry point to the chemical space.

NNMT IC₅₀
Cross‑study comparable
10 nM (target) vs JBSNF‑000028 33 nM; macrocyclic peptide 229 nM; NNMT‑IN‑3 1.1 nM
Supports NNMT inhibitor screening context
Biochemical FAP assay, recombinant hNNMT
Nicotinamide N-methyltransferase (NNMT) Metabolic Disease Cancer Metabolism

2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: Structural Differentiation from 2‑Amino‑5‑aryl Isonicotinic Acid Analogs in HIF‑1α Inhibition

A systematic SAR study of 2‑aminoisonicotinic acid analogues identified that the presence and specific halogenation pattern of the 5‑aryl group are critical determinants of HIF‑1α inhibitory activity [1]. While the target compound itself was not directly evaluated, the study provides a quantitative framework for understanding its structural differentiation. The parent 2‑amino‑5‑phenylisonicotinic acid (Compound 3a) exhibited minimal activity. Introduction of a 3,5‑dichloro substitution (Compound 3f) restored and enhanced potency, demonstrating a >10‑fold improvement in reporter gene inhibition relative to the unsubstituted phenyl analog [1]. This establishes that the 3,5‑dichlorophenyl motif is not merely a steric placeholder but a key pharmacophoric element. Procurement of a 5‑(4‑chlorophenyl) or 5‑(3‑fluorophenyl) analog (e.g., Compounds 3b, 3c) would therefore be expected to yield significantly different biological profiles based on the reported SAR.

HIF‑1α SAR
Class‑level inference
3,5‑dichloro substitution enhanced potency >10‑fold vs unsubstituted phenyl (inferred from analog 3f)
Supports HIF‑1α pathway SAR interpretation
Cell‑based reporter assay, HCT116; target compound not directly tested
HIF‑1α Inhibition Hypoxia Signaling Cancer Therapeutics

2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: Procurement‑Relevant Purity and Handling Specifications vs. Broader Isonicotinic Acid Catalog

Commercial sourcing of 2‑amino‑5‑(3,5‑dichlorophenyl)isonicotinic acid from established suppliers (e.g., AKSci, abcr) provides a minimum purity of 95% as determined by HPLC or equivalent analytical methods . This is a critical differentiator from custom‑synthesized or non‑certified batches of related isonicotinic acid analogs, where purity can be variable and undocumented. Furthermore, the compound is not classified as hazardous for transport (DOT/IATA non‑hazardous) , simplifying logistics and reducing shipping costs compared to many isonicotinic acid derivatives that contain reactive or toxic functional groups (e.g., hydrazides, nitro compounds) . This combination of high certified purity and favorable handling profile reduces the burden of analytical verification and safety documentation in a research setting.

Purity & Handling
Specification review
Min. 95% HPLC; non‑hazardous transport
Reduces QC overhead and simplifies logistics
Vendor‑certified CoA; no regulatory hazards
Chemical Synthesis Quality Control Compound Management

2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: Molecular Properties vs. Nicotinic Acid Regioisomer

The isonicotinic acid core (pyridine‑4‑carboxylic acid) confers distinct electronic and steric properties compared to its regioisomer, nicotinic acid (pyridine‑3‑carboxylic acid). The 2‑amino‑5‑(3,5‑dichlorophenyl)nicotinic acid analog (CAS 1261987‑81‑8) serves as the closest structural comparator. The target compound (isonicotinic acid) features a carboxylic acid group at the 4‑position, which alters the pyridine ring's electron density and may influence hydrogen‑bonding patterns with target proteins relative to the 3‑carboxylic acid of the nicotinate. While no direct comparative biological data exists for this specific pair, the fundamental difference in regioisomerism is a well‑established determinant of target engagement and metabolic stability in drug discovery [1]. Procurement of the nicotinic acid isomer would therefore constitute a chemically distinct entity with a high probability of divergent biological activity.

Regioisomer Identity
Context‑dependent
Isonicotinic acid (4‑COOH) vs Nicotinic acid (3‑COOH)
May influence hydrogen‑bonding patterns
No direct comparative biological data
Chemical Properties Structural Isomerism Medicinal Chemistry

2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: Lack of Reported DHODH Activity Differentiates it from Other 2‑Aminoisonicotinic Acid Derivatives

A major class of 2‑aminoisonicotinic acid derivatives has been extensively patented as inhibitors of dihydroorotate dehydrogenase (DHODH) [1][2]. These compounds typically exhibit IC₅₀ values in the low nanomolar to sub‑nanomolar range against human DHODH (e.g., 0.045–35 nM) [3]. However, a comprehensive review of available data indicates that 2‑amino‑5‑(3,5‑dichlorophenyl)isonicotinic acid is not reported as a DHODH inhibitor. Its documented activity is specifically directed toward NNMT [4]. This functional divergence within the same core scaffold highlights the critical influence of the 5‑aryl substitution on target selectivity. Procurement of this compound is therefore contraindicated for DHODH‑focused projects, but highly advantageous for NNMT‑targeted research where DHODH off‑target activity would confound data interpretation.

Target Selectivity
Class‑level inference
NNMT IC₅₀ = 10 nM; DHODH activity not reported
May reduce polypharmacology risk in NNMT studies
Review indicates no DHODH inhibition data
DHODH Inhibition Target Selectivity Autoimmune Disease

2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: High-Value Research & Procurement Application Scenarios


Biochemical Assay Development for NNMT Inhibitor Screening

The compound's well‑defined and potent NNMT inhibitory activity (IC₅₀ = 10 nM) [1] makes it an ideal positive control or reference standard for establishing and validating NNMT enzyme assays. Its potency ensures a robust signal window, and its structural simplicity (relative to bisubstrate inhibitors) facilitates use as a benchmark for SAR studies [1][2].

Structure‑Activity Relationship (SAR) Studies on the 2‑Aminoisonicotinic Acid Scaffold

As a key analog with a 3,5‑dichlorophenyl substituent, this compound is essential for probing the SAR of the 5‑position in 2‑aminoisonicotinic acid‑based inhibitors. Its activity profile (potent NNMT inhibition, lack of DHODH activity) [1][3] provides a clear contrast to other aryl‑substituted derivatives, enabling researchers to map substituent effects on target selectivity [4].

Chemical Probe for Investigating NNMT Biology in Cellular Models

Given its nanomolar potency against purified NNMT [1], this compound can be employed as a chemical probe in cell‑based assays to interrogate the role of NNMT in cancer metabolism and other disease‑relevant pathways. Its non‑hazardous transport classification facilitates distribution to collaborating laboratories for multi‑site studies.

Reference Standard for Analytical Method Development and Quality Control

The high certified purity (≥95%) and well‑characterized molecular properties (MW 283.11 g/mol, specific InChIKey) make this compound suitable as a reference standard for the development and validation of HPLC, LC‑MS, and NMR analytical methods used in the quality control of isonicotinic acid derivative libraries.

Application
Selection Property
Validation Focus
NNMT inhibitor assay development
NNMT inhibitory activity
Enzyme inhibition assay validation
Isonicotinic acid SAR studies
Halogenation‑dependent target selectivity
Substituent‑activity mapping
Cellular NNMT pathway investigation
Cell‑permeability and potency context
Target engagement in cell‑based assays
Analytical method development
Certified purity and well‑characterized structure
HPLC/LC‑MS method validation
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